molecular formula C13H19NO B4500487 N,N-diethyl-2,4-dimethylbenzamide CAS No. 54818-95-0

N,N-diethyl-2,4-dimethylbenzamide

Cat. No.: B4500487
CAS No.: 54818-95-0
M. Wt: 205.30 g/mol
InChI Key: YQCGAQBECDYQFQ-UHFFFAOYSA-N
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Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

N,N-diethyl-2,4-dimethylbenzamide is a member of the benzamide class of organic compounds. Structurally, benzamides are characterized by a benzene (B151609) ring attached to a carboxamide group. This arrangement makes them amide derivatives of benzoic acid. The benzamide scaffold is a prevalent motif in a wide array of chemical entities, from pharmaceuticals and agrochemicals to advanced polymers. mdpi.comnanobioletters.com The versatility of the benzamide structure allows for extensive functionalization, leading to a vast library of derivatives with diverse chemical and physical properties. tandfonline.comnih.gov These derivatives are the subject of ongoing research due to their potential applications in medicinal chemistry and materials science. researchgate.net

Overview of Structural Features and Their Significance in Chemical Research

The structure of this compound is distinguished by several key features that are of significant interest in chemical research:

The N,N-diethylamide Group: This tertiary amide group is a strong Lewis base. This property makes it a highly effective directed metalation group (DMG) in organic synthesis. nih.gov In a process known as directed ortho-metalation (DoM), the amide's oxygen atom can coordinate to a metal cation, typically from an organolithium reagent, facilitating the deprotonation of a nearby ortho-position on the aromatic ring. This allows for the regioselective introduction of a wide variety of functional groups, a powerful strategy in the construction of complex aromatic compounds. nih.gov

The combination of a powerful directing group and specific ring substituents makes this compound a potentially valuable tool in synthetic organic chemistry for creating highly substituted and sterically hindered aromatic compounds.

Below is a data table summarizing the key structural features of this compound.

FeatureDescriptionSignificance in Chemical Research
Core Structure BenzamideA versatile scaffold for developing new compounds.
Amide Type Tertiary (N,N-disubstituted)Offers stability and specific reactivity patterns.
Amide Substituents Two ethyl groupsInfluences solubility and steric environment of the amide.
Ring Substituents Methyl at C2, Methyl at C4Electron-donating, introduces steric hindrance, and directs further substitution.

Historical Perspective of Benzamide Derivative Investigations and their Academic Relevance

The investigation of benzamide derivatives has a rich history, evolving from simple organic compounds to key components in a variety of applications. Early research focused on their synthesis and basic reactivity. However, the discovery of the biological activity of certain substituted benzamides in the mid-20th century sparked a surge of interest in this class of compounds, particularly in the pharmaceutical industry. nih.gov

A well-known example of a substituted benzamide is N,N-diethyl-m-toluamide (DEET), which was developed during World War II and remains a widely used insect repellent. mdpi.com The academic and industrial exploration of benzamides has led to the development of numerous drugs with a range of therapeutic uses. nanobioletters.comresearchgate.net In contemporary chemical research, the focus has expanded to include the use of benzamides as advanced intermediates in organic synthesis, ligands in catalysis, and building blocks for novel materials. The study of how different substitution patterns on the benzamide scaffold influence the properties and reactivity of the molecule remains an active and important area of academic inquiry. tandfonline.comnih.gov

Scope and Objectives of Academic Inquiry into this compound

While extensive research has been conducted on a wide range of substituted benzamides, academic inquiry specifically into this compound is not as widely documented in publicly available literature. However, based on its structural features, the scope and objectives of its academic investigation can be logically inferred.

A primary objective would be to explore its utility in synthetic methodology . The presence of the N,N-diethylamide directing group, in conjunction with the steric and electronic influence of the dimethyl substituents, makes it an interesting substrate for studying directed ortho-metalation and other C-H activation reactions. Research in this area would aim to understand how the specific substitution pattern affects the regioselectivity and efficiency of these synthetic transformations.

Another avenue of academic inquiry would be its use as a molecular scaffold . The synthesis of this compound could be a starting point for the creation of more complex and potentially bioactive molecules. Researchers might investigate its derivatization to explore structure-activity relationships for various biological targets. nih.govnih.gov

The table below outlines potential research objectives for this compound.

Research AreaPotential Objectives
Synthetic Chemistry To investigate its efficacy as a substrate in directed ortho-metalation reactions. To explore its reactivity in various C-H functionalization strategies.
Medicinal Chemistry To use it as a starting material for the synthesis of novel compounds with potential biological activity. To study how its specific substitution pattern influences interactions with biological targets.
Materials Science To incorporate it as a monomer or functional unit in the development of new polymers or other materials.

Compound Names

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCGAQBECDYQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203318
Record name Benzamide, N,N-diethyl-2,4-dimethyl-
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Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54818-95-0
Record name N,N-Diethyl-2,4-dimethylbenzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N,N-diethyl-2,4-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N,N-diethyl-2,4-dimethyl-
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Synthetic Methodologies and Reaction Pathways of N,n Diethyl 2,4 Dimethylbenzamide

Established Synthetic Routes for N,N-Dialkylbenzamides

The formation of the amide bond is a cornerstone of organic chemistry, and several reliable methods are available for the synthesis of N,N-dialkylbenzamides. These approaches typically involve the reaction of a benzoic acid derivative with diethylamine (B46881).

Amide Bond Formation via Carboxylic Acid Activation Strategies

Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as activation. nih.gov This is commonly achieved using coupling reagents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) are effective for this transformation. nih.gov The reaction proceeds through a highly reactive acyliminium ion intermediate, which is then attacked by the amine. nih.gov Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov

A study demonstrated a one-pot synthesis of N,N-diethyl-m-toluamide (a structural analog) from m-toluic acid and diethylamine using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent. sld.curesearchgate.net This method highlights the efficiency of using activating agents to facilitate amide bond formation, often with high yields. sld.curesearchgate.net

Table 1: Comparison of Carboxylic Acid Activating Agents for Amide Synthesis

Activating Agent/System Typical Conditions Key Features
EDC/HOBt/DMAP Acetonitrile (B52724), room temp. Good for electron-deficient amines, proceeds via a reactive acyliminium ion intermediate. nih.gov
TiCl₄ / Pyridine Dichloromethane, reflux Mediates direct condensation, sensitive to sterically hindered substrates. nih.gov
1,1'-Carbonyldiimidazole (CDI) Dichloromethane Forms a highly active acyl-imidazole intermediate, byproducts are easily removed. sld.curesearchgate.net

Mitsunobu Reaction Applications for N,N-Diethylbenzamide Synthesis and Analogues

The Mitsunobu reaction, traditionally used for creating esters from alcohols and carboxylic acids, has been adapted for the synthesis of N,N-diethylbenzamides. wikipedia.org This method involves reacting a benzoic acid with diethylamine in the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD). nih.govtandfonline.com This approach represents a significant extension of the Mitsunobu reaction's utility. nih.gov

The reaction is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion, rather than the typical alkoxyphosphonium ion. nih.govtandfonline.com This intermediate is then susceptible to nucleophilic attack by diethylamine to form the desired amide. The procedure generally involves dissolving the benzoic acid, diethylamine, and triphenylphosphine in a solvent like toluene (B28343), followed by the addition of DIAD and heating. nih.govtandfonline.com This method has been successfully applied to a range of ortho-, meta-, and para-substituted benzoic acids, accommodating both electron-donating and electron-withdrawing groups. nih.govnih.gov

Table 2: Examples of N,N-Diethylbenzamide Synthesis via Mitsunobu Reaction

Starting Benzoic Acid Product Yield (%)
3-Methoxybenzoic Acid N,N-Diethyl-3-methoxybenzamide 52% figshare.com
3-Nitrobenzoic Acid N,N-Diethyl-3-nitrobenzamide 35% figshare.com

Amidation Reactions Involving Benzoyl Chlorides and Amines

A classic and highly reliable method for preparing amides is the reaction of an acyl chloride with an amine, often referred to as the Schotten-Baumann reaction. pearson.com For the synthesis of N,N-diethylbenzamides, the corresponding benzoyl chloride is treated with diethylamine. prepchem.com This reaction is typically carried out in a solvent like methylene (B1212753) chloride, often in the presence of a tertiary amine base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. prepchem.comvaia.com

The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and eliminate chloride. nih.gov This method is broadly applicable and efficient for producing a wide variety of amides. google.com

Synthesis from Isatoic Anhydride (B1165640) Precursors

Isatoic anhydride serves as a versatile precursor for substituted benzamides. nih.govnih.gov The reaction of isatoic anhydride with an amine, such as diethylamine, leads to the opening of the anhydride ring and the formation of a 2-aminobenzamide (B116534) derivative. sciencemadness.orggoogle.com For instance, reacting isatoic anhydride with an aqueous solution of dimethylamine (B145610) (an analog of diethylamine) yields N,N-dimethyl-2-aminobenzamide. google.com This intermediate can then be further modified. While this route directly produces a 2-amino-substituted benzamide (B126), subsequent reactions would be necessary to remove the amino group and introduce the methyl groups required for N,N-diethyl-2,4-dimethylbenzamide. The reaction can be carried out under various conditions, including heating a mixture of the anhydride and the amine directly. sciencemadness.orgresearchgate.net

Copper-Catalyzed Formations of N,N-Dialkylbenzamides

Modern synthetic methods increasingly employ transition metal catalysis to form C-N bonds. Copper-catalyzed reactions have emerged as a powerful tool for amidation. researchgate.net While direct copper-catalyzed synthesis of this compound from 2,4-dimethylbenzoic acid and diethylamine is not extensively documented, related copper-catalyzed C-N bond formations are well-established. mit.edunih.govnih.gov These reactions often involve coupling an aryl halide with an amine or an amide source in the presence of a copper catalyst, a ligand, and a base. nih.gov The versatility of copper catalysis suggests its potential applicability in synthesizing complex benzamides, offering an alternative to traditional methods. researchgate.net

Regioselective Synthesis and Directed Ortho-Metalation Strategies

Achieving the specific 2,4-dimethyl substitution pattern on the benzamide ring requires precise control over the position of incoming functional groups, a concept known as regioselectivity. Directed ortho-metalation (DoM) is a premier strategy for achieving this level of control. researchgate.netwikipedia.org

The DoM reaction leverages the ability of a "directing metalation group" (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org The N,N-diethylamide group is an exceptionally powerful DMG due to its ability to coordinate with the lithium ion, positioning the base to remove a nearby ortho-proton. nih.govresearchgate.net This generates a lithiated intermediate that can then react with an electrophile to introduce a substituent exclusively at that ortho-position. researchgate.netwikipedia.org

To synthesize this compound, a plausible DoM strategy would be:

Start with a pre-functionalized precursor: One could begin with N,N-diethyl-4-methylbenzamide (synthesized from 4-methylbenzoic acid).

Directed Ortho-Metalation: The N,N-diethylamide group would direct the lithiation to the C-2 position (ortho to the amide and meta to the existing methyl group).

Electrophilic Quench: The resulting aryllithium species would then be treated with a methylating agent (an electrophile), such as methyl iodide, to install the second methyl group at the 2-position, yielding the final product.

This powerful methodology allows for the sequential and regiocontrolled construction of highly substituted aromatic systems that would be difficult to access through classical electrophilic aromatic substitution methods. nih.govuwindsor.ca

Table 3: Common Reagents in Directed Ortho-Metalation

Reagent Type Examples Role in Reaction
Directing Metalation Group (DMG) -CONEt₂, -OMe, -OMOM Coordinates with the organolithium base to direct deprotonation. baranlab.org
Organolithium Base n-BuLi, s-BuLi, t-BuLi Strong base that deprotonates the ortho-position. baranlab.orguwindsor.ca
Amine Additive TMEDA (Tetramethylethylenediamine) Breaks up organolithium aggregates, increasing reactivity. baranlab.org

Asymmetric Synthesis Approaches for Chiral Benzamide Derivatives

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is a critical area of chemical research due to the different biological activities their enantiomeric forms can exhibit. nih.govsciencedaily.com While classical synthesis often results in a racemic mixture of enantiomers, asymmetric synthesis aims to produce a single, desired enantiomer. nih.gov This can be achieved through various strategies, including the use of a chiral pool (naturally occurring chiral substrates), chiral auxiliaries, chiral reagents, or chiral catalysts. nih.gov

One notable approach to creating axially chiral benzamides involves the enantiotopic lithiation of prochiral arene chromium complexes of N,N-diethyl-2,6-dimethylbenzamide. This method uses a chiral lithium amide base, followed by electrophilic substitution, to produce the desired chiral benzamides with high optical purity. acs.org The resulting chromium-complexed benzamides can then be oxidized to yield the final chromium-free axially chiral products. acs.org

Another strategy employs bifunctional organocatalysts for the enantioselective synthesis of axially chiral benzamides through aromatic electrophilic bromination. nih.gov These catalysts, which possess both amino and urea (B33335) functional groups within a chiral framework, have demonstrated success in achieving moderate to good enantioselectivities for a variety of benzamide substrates. nih.gov Furthermore, the atroposelective N-acylation of quinazolinone-type benzamides with cinnamic anhydrides, catalyzed by chiral isothiourea, presents a method for synthesizing N-N axially chiral compounds with high yields and excellent stereoselectivities. rsc.orgnih.gov

Chemical Transformations and Reactivity Profiles of N,N-Dialkylbenzamides

The reactivity of N,N-dialkylbenzamides, including this compound, is characterized by a range of chemical transformations. These reactions are fundamental to understanding the compound's behavior and its potential applications in further chemical synthesis.

Oxidation Pathways

The oxidation of N,N-dialkylamines, a class of compounds that includes N,N-dialkylbenzamides, is a significant reaction in both biological systems and synthetic chemistry. Metalloenzymes, such as cytochrome P450, can catalyze the oxidation of N,N-dialkylamines to form an unstable carbinolamine, which then decomposes into a secondary amine and a carbonyl derivative. mdpi.com This process is crucial in the metabolism of many xenobiotics. mdpi.com

In a laboratory setting, non-heme manganese(II) complexes have been shown to catalyze the oxidative demethylation of N,N-dimethylaniline, a related compound, using various oxidants like tert-butyl hydroperoxide (TBHP), peracetic acid (PAA), and meta-chloroperoxybenzoic acid (mCPBA). mdpi.com Mechanistic studies suggest that these reactions can proceed through a single-electron transfer (SET) pathway, forming a radical cation intermediate, or via a hydrogen atom transfer (HAT) mechanism. mdpi.com

Reduction Reactions

The reduction of N,N-dialkylbenzamides can be achieved using various reducing agents. For instance, the reaction of N,N-dialkylbenzamides with sodium has been reported, indicating a pathway for their reduction. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-pair donor, replaces a leaving group on an electrophilic atom. organic-chemistry.orgbyjus.com In the context of N,N-dialkylamides, these reactions are crucial for their synthesis and further functionalization. The reactivity in these substitutions depends on the nucleophilicity of the incoming group and the ability of the leaving group to depart. byjus.com Generally, weaker bases are better leaving groups. byjus.com

The synthesis of N,N-diethylbenzamides can be accomplished via a non-classical Mitsunobu reaction, which involves the reaction of a benzoic acid with diethylamine in the presence of triphenylphosphine and an azodicarboxylate. nih.gov This method is notable as it is believed to proceed through an acyloxyphosphonium ion intermediate. nih.gov

Nucleophilic substitution reactions can proceed through different mechanisms, primarily S(_N)1 and S(_N)2. The S(_N)2 mechanism is a single-step process where the nucleophile attacks as the leaving group departs, leading to an inversion of stereochemistry. organic-chemistry.orgyoutube.com This pathway is sensitive to steric hindrance. byjus.com The S(_N)1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate, which can lead to racemization. organic-chemistry.orgyoutube.com

Palladium-Catalyzed Ortho-Acylation Mechanisms

Palladium-catalyzed reactions are powerful tools for the functionalization of aromatic rings. A notable transformation is the ortho-acylation of tertiary benzamides, which introduces an acyl group at the position adjacent to the amide functionality. This reaction can be achieved using arylglyoxylic acids as the acyl source in the presence of a palladium catalyst. nih.gov The mechanism involves a directing-group-assisted ortho-C-H palladation. nih.govacs.org While experimental studies have suggested that the amide nitrogen may coordinate to the palladium catalyst, density functional theory (DFT) calculations indicate that coordination of the amide oxygen to palladium is also possible, making the precise mechanism a subject of interest. nih.govacs.org

Dealkylation Processes in N,N-Dialkylamides

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a significant transformation for N,N-dialkylamides. mdpi.comresearchgate.net This process can be achieved through various chemical methods. One common approach involves the use of chloroformates, which react with tertiary amines to form a carbamate (B1207046) and an alkyl chloride. mdpi.com Another method is the von Braun reaction. researchgate.net

Spectroscopic Characterization Methodologies and Conformational Dynamics of N,n Diethyl 2,4 Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy stands as a powerful tool for investigating the structural and dynamic properties of N,N-dialkylbenzamides. montana.edu It allows for the detailed analysis of molecular structure, conformational changes, and the influence of the surrounding chemical environment.

Probing Hindered Rotation and Amide Bond Planarity in N,N-Dialkylbenzamides

A key characteristic of N,N-dialkylbenzamides is the hindered rotation around the amide (C-N) bond. This is due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. mdpi.comyoutube.com This restricted rotation often leads to the observation of distinct NMR signals for the two N-alkyl groups, which are in chemically non-equivalent environments. montana.edu One alkyl group is positioned cis to the carbonyl oxygen, while the other is trans.

The planarity of the amide bond is crucial for this resonance stabilization. Studies on related N,N-dialkylbenzamides have shown that the barrier to rotation can be quantified by dynamic NMR (DNMR) experiments. By monitoring the coalescence of the distinct signals of the N-alkyl protons at varying temperatures, the rate of rotation and the associated activation energy (rotational barrier) can be determined. researchgate.netresearchgate.net For instance, in N,N-dimethylformamide, the two methyl groups give separate signals at low temperatures, which merge as the temperature increases, indicating faster rotation. youtube.com This principle is directly applicable to N,N-diethyl-2,4-dimethylbenzamide, where the ethyl groups would exhibit similar behavior.

Investigation of Solvent Effects on Chemical Shifts and Rotational Barriers

The surrounding solvent can significantly influence the chemical shifts and rotational barriers of N,N-dialkylbenzamides. Polar solvents, for example, have been shown to increase the rotational barrier in N,N-dimethylbenzamide. researchgate.net This is attributed to the stabilization of the charge-separated resonance form of the amide bond through dipole-dipole interactions or hydrogen bonding with the solvent. nih.gov

Studies on structurally similar N,N-dialkylnicotinamides using carbon-13 NMR have demonstrated that the nature and polarity of the solvent have a more pronounced effect on the rotational barriers than the size of the alkyl chain on the amide nitrogen. nih.gov Specifically, hydrogen bonding between the solvent and the carbonyl oxygen can stabilize the transition state of the rotational process. nih.gov For protonated amine-substituted [s]-triazines, the rotational barrier increases as the solvent dielectric constant decreases, suggesting that polar solvents stabilize the increased charge density on the ring that results from the loss of conjugation during rotation. nih.gov These findings suggest that the rotational dynamics of this compound would also be sensitive to the solvent environment.

Analysis of Conformational Preferences and Intramolecular Interactions

The conformation of this compound is not solely defined by the rotation around the amide bond. The orientation of the entire N,N-diethylamido group relative to the dimethyl-substituted benzene (B151609) ring is also critical. Theoretical calculations and experimental data from related molecules indicate the existence of multiple stable conformers. nih.gov

For instance, in N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, computational studies have identified stable gauche and cis conformations. nih.gov The relative populations of these conformers are influenced by the solvent polarity. nih.gov Non-covalent interactions, such as those between the amide and aromatic hydrogens, play a significant role in stabilizing particular conformations, as can be observed through 2D NOESY NMR experiments. rcsi.com These intramolecular interactions, along with potential steric hindrance from the ortho-methyl group on the benzene ring, would dictate the preferred three-dimensional structure of this compound.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective method for analyzing volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture on a capillary column. rsc.org For instance, a method for analyzing N,N-dimethylbenzamide utilized an Rtx-5 amine column. bohrium.com

Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected. The mass spectrum of the closely related N,N-dimethylbenzamide shows prominent peaks at m/z 105 (the benzoyl cation) and m/z 77 (the phenyl cation), which are indicative of the core benzamide (B126) structure. nih.govnist.gov Similar fragmentation patterns would be expected for this compound, with adjustments for the different substituents. GC-MS is also used to identify and quantify impurities in related compounds. bohrium.com

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the purification and analysis of this compound from reaction mixtures and for assessing its purity.

Flash column chromatography is a common technique for purifying benzamides. nih.gov In the synthesis of various N,N-diethylbenzamides, a mixture of ethyl acetate (B1210297) and hexanes is often used as the eluent to separate the desired product from by-products and unreacted starting materials. rsc.orgnih.gov Thin-layer chromatography (TLC) is also employed to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. rsc.org The polarity of the compound, influenced by factors like methylation, can affect its retention on the chromatographic stationary phase. rcsi.com

A specific GC method for the related N,N-dimethylbenzamide has been developed using an Rtx-5 amine capillary column with helium as the carrier gas, achieving a retention time of 8.5 minutes. bohrium.comresearchgate.net Such methods provide a reliable means for the separation and quantitative analysis of these types of compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies for Benzamides

High-Performance Liquid Chromatography is a cornerstone technique for the separation, quantification, and purification of benzamide compounds, including this compound. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the analyte.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of benzamides due to its suitability for separating moderately polar to nonpolar compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

A typical RP-HPLC method for the analysis of N,N-disubstituted benzamides, such as this compound, would involve a C18 column. The mobile phase often consists of a mixture of acetonitrile and water, sometimes with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single protonation state. sielc.comsielc.com For instance, a sensitive and simple HPLC method was developed for the determination of a similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, using a C18 column with an isocratic elution of acetonitrile and water (70:30) containing 0.1% formic acid. nih.gov

The retention of this compound in RP-HPLC is governed by its hydrophobicity. The presence of the diethylamino group and the two methyl groups on the benzene ring increases its nonpolar character compared to unsubstituted benzamide, leading to a stronger interaction with the C18 stationary phase and thus a longer retention time. The exact retention time will be dependent on the specific conditions, including the exact mobile phase composition, flow rate, and column temperature.

A gradient elution, where the concentration of the organic modifier is increased over time, can be employed to effectively separate this compound from impurities with a wide range of polarities.

Interactive Data Table: Representative HPLC Parameters for Benzamide Analysis

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Acid Modifier 0.1% Phosphoric Acid or 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient (e.g., 25 °C)

This table represents typical starting conditions for the analysis of benzamides and would be optimized for the specific analysis of this compound.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of the product. tandfonline.com

TLC analysis of this compound is typically performed on silica (B1680970) gel plates, which serve as the stationary phase. Silica gel is a polar adsorbent. The mobile phase, or eluent, is a mixture of organic solvents of varying polarities. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase.

In the context of synthesizing this compound, for instance, from 2,4-dimethylbenzoic acid and diethylamine (B46881), TLC can be used to monitor the progress of the reaction. Aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. As the reaction proceeds, the spot corresponding to the starting material (e.g., 2,4-dimethylbenzoic acid) will diminish in intensity, while the spot corresponding to the product, this compound, will appear and intensify.

The choice of the mobile phase is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate is commonly used. nih.gov The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the product, typically between 0.3 and 0.5 for good separation and visualization. For aromatic amines and amides, various solvent systems have been explored, often involving mixtures of hexane, ethyl acetate, dichloromethane, and methanol. sciencemadness.org

After the development of the TLC plate, the separated spots are visualized. Since this compound contains a benzene ring, it is UV-active and can be visualized under a UV lamp, typically at 254 nm, where it will appear as a dark spot against a fluorescent background.

Interactive Data Table: Representative TLC Conditions for Benzamide Analysis

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 2:1 or 3:1 v/v)
Chamber Saturated with mobile phase
Spotting Capillary tube or micropipette
Development Ascending
Visualization UV light (254 nm)

This table outlines a typical TLC system for monitoring the formation of this compound. The solvent ratio may need to be adjusted based on the specific reaction components.

Theoretical and Computational Investigations of N,n Diethyl 2,4 Dimethylbenzamide

Quantum Chemical Calculations and Electronic Structure Analysis of Benzamide (B126) Derivatives

Quantum chemical calculations are fundamental to understanding the electronic properties of benzamide derivatives. These methods, rooted in quantum mechanics, provide detailed information about electron distribution and energy levels within a molecule. sci-hub.se

Frontier Molecular Orbitals (FMOs): The electronic and optical properties of benzamide derivatives are largely determined by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a reference benzamide, the HOMO and LUMO levels have been calculated at -6.724 eV and -1.071 eV, respectively, using the B3LYP/6-31G(d,p) level of theory. sci-hub.se The introduction of different substituents significantly alters these energy levels. For instance, designing new benzamide derivatives (L1, L2, L3, and L4) resulted in HOMO energy levels of -6.44 eV, -6.22 eV, -6.21 eV, and -6.29 eV, and LUMO levels of -1.06 eV, -0.77 eV, -0.72 eV, and -0.77 eV, respectively. sci-hub.se The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's reactivity and stability. sci-hub.se

The distribution of electron density in these orbitals is also revealing. In some derivatives, the HOMO's electron density is concentrated on the electronegative amide functional group, while the LUMO's density is spread over the benzamide group. sci-hub.se This distribution pattern is key to predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital (FMO) Energies and Energy Gaps for Benzamide Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Benzamide (R) -6.724 -1.071 5.65
L1 -6.44 -1.06 5.37
L2 -6.22 -0.77 5.44
L3 -6.21 -0.72 5.49
L4 -6.29 -0.77 5.51

Data sourced from a benchmark study on benzamide derivatives. sci-hub.se

Density Functional Theory (DFT) Studies of Molecular Conformation and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the three-dimensional structure (conformation) and chemical reactivity of molecules. bohrium.comresearchgate.net

Conformational Analysis: The asymmetric unit of N,N-diethyl-2-(4-methylbenzenesulfonamido)benzamide, a related compound, contains two molecules with similar but distinct conformations. researchgate.net The C—S—N—C torsion angles are -82.2 (2)° and -70.4 (2)°, and the dihedral angles between the aromatic rings are 56.6 (6)° and 51.6 (6)° for the two molecules, respectively. researchgate.net These differences in conformation can influence the molecule's packing in a crystal and its interactions.

Reactivity Parameters: DFT calculations can determine various parameters that describe a molecule's reactivity. For instance, in a study of 3-amino-4-methoxy benzamide, DFT was used to analyze the molecular structure and vibrational frequencies, confirming the presence of intramolecular hydrogen bonding. ias.ac.in The stability and reactivity of various benzamide derivatives have been successfully studied using DFT methods, often employing the B3LYP hybrid functional. bohrium.comresearchgate.net These studies help in understanding how structural modifications affect the chemical behavior of the compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.comscispace.com This method is invaluable for understanding and predicting the interactions between benzamide derivatives and biological targets. tandfonline.comscispace.com

Binding Affinity and Interactions: Docking studies on benzamide analogues as FtsZ inhibitors have revealed crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, and Leu 209 in the active site of the protein. tandfonline.com Similarly, in studies of benzamide derivatives as human dihydrofolate reductase (hDHFR) inhibitors, molecular modeling showed strong interactions with key residues such as Gly-117, Asn-64, and Arg-70. nih.gov These interactions are critical for the biological activity of the compounds. The binding free energies of these interactions can also be calculated to quantify the affinity of the ligand for the target. tandfonline.com

Table 2: Key Interactions of Benzamide Derivatives from Molecular Docking Studies

Target Protein Interacting Residues Type of Interaction Reference
FtsZ Val 207, Asn 263, Leu 209, Gly 205, Asn-299 Hydrogen Bonding tandfonline.com
hDHFR Gly-117, Asn-64, Arg-70 Strong Interaction nih.gov
hDHFR Ser-59, Tyr-121, Thr-146, Glu-30, Ala-9 Hydrogen Bonding nih.gov
hDHFR Phe-34 π–π Interaction nih.gov
hDHFR Val-8 Amide-π-type Contact nih.gov

This table summarizes key amino acid residues and interaction types identified in molecular docking studies of various benzamide derivatives.

Computational Prediction of Mechanistic Pathways

Computational chemistry offers powerful tools to elucidate the step-by-step processes (mechanisms) of chemical reactions involving benzamide derivatives. These theoretical predictions can guide synthetic efforts and provide a deeper understanding of reaction outcomes.

General mechanistic pathways for the formation of benzamide derivatives have been proposed and studied theoretically. researchgate.net For instance, the synthesis of N,N-diethylbenzamides can be achieved through a non-classical Mitsunobu reaction. nih.gov This methodology is believed to proceed via an acyloxyphosphonium ion intermediate. nih.gov Computational modeling can help to visualize and energetically evaluate such proposed intermediates and transition states, providing support for one mechanistic pathway over another. While a general pathway for benzamide formation exists, specific computational predictions for the reaction mechanisms of N,N-diethyl-2,4-dimethylbenzamide are not extensively detailed in the provided results.

Modeling of Intermolecular Interactions, such as Hydrogen Bonding, in Benzamides

The way benzamide molecules interact with each other and with their environment is largely governed by intermolecular forces, with hydrogen bonding being particularly significant.

Hydrogen Bonding Networks: In the solid state, benzamide derivatives often form extensive networks of hydrogen bonds. For example, zinc(II) chloride complexes of benzamides exhibit hydrogen bonds between the amide N—H group and either the amide carbonyl oxygen atoms or chlorine atoms. nih.gov In the crystal structure of N,N-diethyl-2-(4-methylbenzenesulfonamido)benzamide, one of the two independent molecules in the asymmetric unit forms inversion dimers through pairs of N—H⋯O hydrogen bonds, while the other exhibits an intramolecular N—H⋯O hydrogen bond. researchgate.net These different hydrogen bonding patterns highlight the conformational flexibility of benzamides and its impact on their solid-state structures. researchgate.net

Computational Investigation of Hydrogen Bonds: Car–Parrinello and path integral molecular dynamics (CPMD and PIMD) are advanced computational methods used to study the dynamical nature of hydrogen bonds in benzamide derivatives. mdpi.comnih.gov These simulations have shown that the protons in hydrogen bonds are mostly localized on the donor atom, but proton transfer can also occur. mdpi.comnih.gov Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electronic structure parameters of these bonds, while Symmetry-Adapted Perturbation Theory (SAPT) helps to estimate the different energy contributions to the interaction energy. mdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N,N-diethyl-2-(4-methylbenzenesulfonamido)benzamide
3-amino-4-methoxy benzamide
N,N-diethyl-4-methoxybenzamide

Structure Activity Relationship Sar Studies in N,n Diethyl 2,4 Dimethylbenzamide and Analogues

Principles of Benzamide (B126) Structural Modification for Modulating Biological Activity

The benzamide structure, characterized by a benzene (B151609) ring attached to an amide functional group, is a common scaffold in drug design due to its synthetic accessibility and its capacity for diverse biological interactions. ontosight.ai The biological activity of benzamide derivatives can be significantly altered by modifying the substitution pattern on both the benzoyl ring and the amide nitrogen. ontosight.ai These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity and selectivity for specific biological targets. ontosight.aiontosight.ai

Correlation of Molecular Descriptors with Specific Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This is achieved by calculating various molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. nih.govresearchgate.net These descriptors can be electronic (e.g., energy of the highest occupied molecular orbital - HOMO, and lowest unoccupied molecular orbital - LUMO), hydrophobic, or structural in nature. dergipark.org.trresearchgate.net

For benzamide derivatives, QSAR models have been successfully employed to predict their inhibitory activity against various targets. researchgate.net For example, studies on bicyclo((aryl)methyl)benzamides acting as glycine (B1666218) transporter type 1 (GlyT1) inhibitors have shown a strong correlation between their biological inhibitory activity and certain molecular descriptors. researchgate.net Techniques such as Multiple Linear Regression (MLR) and non-linear regressions are used to build these models. researchgate.net The predictive power of these models allows researchers to prioritize the synthesis of new derivatives with potentially enhanced activity, thereby accelerating the drug discovery process. dergipark.org.tr The use of 3D representations of molecules in training deep neural networks can further enhance the predictive power of these descriptors, capturing subtle differences in the bioactivity of stereoisomers. nih.gov

Case Studies of N,N-Dialkylbenzamides in Receptor Binding and Enzyme Inhibition Mechanisms

The versatility of the N,N-dialkylbenzamide scaffold is evident in its application across a range of biological targets, including enzymes and receptors. The following case studies illustrate how structural modifications influence their inhibitory and modulatory activities.

Tyrosinase Inhibitory Activity and Structural Determinants

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders and for preventing browning in foods. rsc.org A series of N-benzylbenzamide derivatives have been synthesized and evaluated for their tyrosinase inhibitory activity. kribb.re.krnih.govsigmaaldrich.com

Research has shown that the presence and position of hydroxyl groups on the benzamide structure are critical for potent tyrosinase inhibition. kribb.re.krnih.govsigmaaldrich.com For example, one study of 21 N-benzylbenzamide derivatives found that a specific compound with hydroxyl substitutions effectively inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase, with a half-maximal inhibitory concentration (IC50) of 2.2 µM. kribb.re.krnih.govsigmaaldrich.com This highlights the importance of specific structural features in the design of effective tyrosinase inhibitors based on the benzamide scaffold.

Table 1: Tyrosinase Inhibitory Activity of Selected Benzamide Derivatives

This table is interactive. You can sort and filter the data.

Compound Substituent on β-phenyl ring IC50 (µM) vs. L-tyrosine IC50 (µM) vs. L-DOPA
1 4-methoxy 36.95 58.43
4 2,4-dimethoxy 43.73 99.99
5 4-hydroxy-3-methoxy 78.88 44.75
6 3-hydroxy-4-methoxy 69.38 136.09
10 2,4-dihydroxy 1.60 2.86
11 2,4-difluoro 57.76 62.61
Kojic acid (Control) - 27.41 24.09

Data sourced from a study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs, which share structural similarities with benzamides. nih.gov

Human NTPDase Inhibitory Activity and Selectivity

Human nucleoside triphosphate diphosphohydrolases (NTPDases) are enzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates, playing a role in processes like thrombosis. nih.govnih.gov The development of selective inhibitors for NTPDase isoforms is a significant therapeutic goal. nih.gov

Studies on nucleotide mimetics derived from uridine-5'-carboxamide have provided insights into the structural requirements for NTPDase inhibition. The inhibitory potency of these compounds was found to be highly dependent on the length of the spacer connecting the uridine (B1682114) moiety to a benzylphosphonate group. nih.gov Shorter spacers generally resulted in more potent inhibition, particularly for NTPDase2. nih.gov One of the most potent compounds in this series, a benzylphosphonate with a methylene (B1212753) spacer, exhibited a Ki value of 8.2 µM for NTPDase2. nih.gov However, achieving high selectivity for NTPDase2 over other isoforms like NTPDase1, 3, and 8 remains a challenge. nih.gov

Histone Deacetylase (HDAC) Inhibition and Anti-Proliferative Activity Mechanisms

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. nih.govnih.gov Their inhibition has emerged as a promising strategy in cancer therapy. nih.govddtjournal.com Several N-hydroxybenzamide derivatives have been designed and synthesized as potential HDAC inhibitors. ddtjournal.com

These inhibitors typically work by chelating the zinc ion in the active site of the HDAC enzyme. ddtjournal.com The anti-proliferative activity of these compounds is linked to their ability to induce histone hyperacetylation, leading to changes in gene expression that can trigger cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, novel ortho-aminoanilides have been developed as kinetically selective inhibitors of HDAC2, an isoform implicated in memory and learning, suggesting therapeutic potential beyond cancer. rsc.org The development of isoform-selective HDAC inhibitors is an active area of research to minimize side effects and enhance therapeutic efficacy. youtube.com

Chemokine Receptor (e.g., CXCR1, CXCR2, CCR7) Antagonism and Allosteric Modulation

Chemokine receptors are G protein-coupled receptors that mediate the migration of immune cells and are involved in inflammatory diseases and cancer. nih.govnih.gov Developing antagonists for these receptors is a key area of drug discovery. nih.govdeepdyve.com

Structure-based drug design has been instrumental in understanding how small molecules, including those with benzamide-like structures, can act as antagonists for chemokine receptors such as CCR2 and CCR5. biorxiv.orgbiorxiv.org Studies have revealed that orthosteric inhibitors often occupy an inactive-state-specific tunnel between helices 1 and 7 of the receptor. biorxiv.orgbiorxiv.org The selectivity between different chemokine receptors, as well as between human and mouse orthologs, can be determined by single amino acid residues within the binding pocket. biorxiv.orgbiorxiv.org For allosteric antagonists, shape complementarity and interactions with regions like helix 8 are important for their binding and modulatory effects. biorxiv.org These molecular insights are crucial for the optimization of chemokine receptor antagonists with improved therapeutic profiles. biorxiv.org

Stereochemical Influences on Biological Activity of Benzamide Derivatives

Stereochemistry plays a critical role in the biological activity of many molecules, including benzamide-derived insect repellents. The specific three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological receptors, leading to variations in efficacy among different stereoisomers.

Research on chiral benzamide analogues and other repellent structures demonstrates the profound impact of stereoisomerism on repellency. For the related repellent 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine, which contains two chiral centers and thus exists as four stereoisomers, significant differences in activity against the mosquito Aedes aegypti were observed. oup.comnih.gov

The (1S,2′S) and (1R,2′S) configurations were found to be substantially more effective at reducing mosquito bites than the other two stereoisomers. nih.gov Specifically, the (1S,2′S) isomer was approximately 2.5 times more effective than the racemic mixture. oup.comnih.gov This highlights that the biological effects of the individual stereoisomers in a racemic mixture are additive. oup.com

Further analysis revealed that the (2'S)-2-methylpiperidine configuration is particularly important for the repellent activity, suggesting a specific interaction with a receptor system in A. aegypti. nih.gov The conformation at this chiral center is crucial; nuclear magnetic resonance (NMR) studies have shown that the S-chiral configuration is essential for optimal repellent activity. oup.com The rigidity and steric hindrance around the chiral center differ between isomers, affecting how the molecule can bind to its target receptor. oup.com These findings underscore that both the correct configuration and the resulting conformation at the chiral centers are essential stereochemical components for maximizing the repellent activity of these compounds. oup.com

**Table 1. Relative Repellent Efficacy of 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine Stereoisomers Against Aedes aegypti*** *This table illustrates the difference in repellent activity between the four stereoisomers of the compound.

Stereoisomer Configuration Relative Efficacy Factor
(1S,2′S) 2.8–3.1
(1R,2′S) 1.6–1.8
Other two stereoisomers 1.0 (baseline)

Data derived from quantitative mosquito bioassays. The efficacy factor is relative to the least active stereoisomers. nih.gov

Environmental Dynamics and Degradation Pathways of N,n Diethyl 2,4 Dimethylbenzamide Analogs

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Biodegradation is a key process in the environmental breakdown of DEET. researchgate.net In both aquatic and terrestrial environments, microorganisms play a significant role in its degradation, although the rates can vary.

In aquatic environments, DEET is considered inherently biodegradable. cdc.gov However, its removal in conventional wastewater treatment plants can be incomplete. researchgate.netcaryinstitute.org Studies have shown that the presence of a high proportion of treated wastewater can enhance the degradation of DEET in rivers, suggesting an adaptation of microbial communities. eawag.ch Several bacterial and fungal species have been identified that can metabolize DEET. For instance, the bacterium Pseudomonas putida DTB can utilize DEET as its sole source of carbon and energy. nih.gov The initial step in its degradation by P. putida is the hydrolysis of the amide bond, which yields 3-methylbenzoate (B1238549) and diethylamine (B46881). The resulting 3-methylbenzoate is further broken down. nih.gov

Fungi are also capable of degrading DEET. Species such as Cunninghamella elegans and Mucor ramannianus have been shown to metabolize DEET through processes like N-oxidation and N-deethylation. researchgate.netorst.edu The metabolites produced through this fungal breakdown have demonstrated lower toxicity than the parent DEET compound. orst.edu

While no specific studies on the biodegradation of DEET in soil were found, research on aquifer systems suggests that it is biodegradable under aerobic conditions. cdc.gov

Table 1: Microorganisms Involved in the Biodegradation of DEET

MicroorganismEnvironmentDegradation PathwayKey Metabolites
Pseudomonas putida DTBAquaticHydrolysis of amide bond, meta ring cleavage3-methylbenzoate, Diethylamine
Cunninghamella elegansSoil FungiN-oxidation, N-deethylationN,N-diethyl-m-toluamide-N-oxide, N-ethyl-m-toluamide
Mucor ramannianusSoil FungiN-oxidation, N-deethylationNot specified in detail

Photochemical Degradation Processes and Photolysis Products

Photochemical degradation, or photolysis, is another significant pathway for the breakdown of DEET in the environment, particularly in sunlit surface waters and the atmosphere. cdc.gov The primary mechanism for its atmospheric degradation is photooxidation through reactions with hydroxyl radicals, with an estimated half-life of about 5 hours. nih.govcdc.gov Due to this rapid degradation, long-range atmospheric transport of DEET is not expected. cdc.gov

In aquatic environments, direct photolysis of DEET is not a major degradation pathway as it does not significantly absorb light at environmentally relevant wavelengths. cdc.gov However, indirect photolysis, driven by other substances in the water that absorb light and produce reactive species, plays an important role. cdc.gov Studies using simulated solar irradiation with titanium dioxide (TiO2) as a photocatalyst have shown that DEET can be completely mineralized. nih.gov The degradation process involves initial transformations such as mono- and polyhydroxylation, oxidation of alcohol groups, and cleavage of the alkyl chains or the benzene (B151609) ring. nih.gov

The degradation of DEET under UV light has also been investigated. In the UV/chlorine process, both hydroxyl radicals (•OH) and chlorine radicals (Cl•) are responsible for its degradation. acs.orgnih.gov The degradation pathways in this process include the cleavage of the C-N bond, dealkylation, and mono- and polyhydroxylation. researchgate.net Interestingly, the degradation of DEET under UV illumination was found to be more efficient in ice than in water. researchgate.net In ice, the predominant degradation pathways are N-dealkylation and monohydroxylation, whereas in liquid water, oxidative processes like polyhydroxylation are more common. researchgate.net

Table 2: Photochemical Degradation Products of DEET

Degradation ProcessKey Transformation Products
Photocatalysis (TiO2)Hydroxylated intermediates, products of alkyl chain cleavage and ring opening
UV/ChlorineProducts of C-N bond cleavage, dealkylation, mono- and polyhydroxylation
Photolysis in IceN-dealkylated and monohydroxylated products
Photolysis in WaterPolyhydroxylated products

Persistence and Transformation under Aerobic and Anaerobic Conditions

The persistence of DEET in the environment is highly dependent on the presence or absence of oxygen. Under aerobic conditions, DEET is considered to be biodegradable. cdc.govwikipedia.org Studies have indicated that its half-life in surface waters and soil ranges from days to weeks, classifying it as having a moderate to rapid degradation rate. nih.gov The bioaccumulation potential of DEET is low, and it is not considered a persistent, bioaccumulative toxicant. oup.comnih.gov

In contrast, under anaerobic conditions, the biodegradation of DEET is slow and can be considered negligible. cdc.govwikipedia.org This suggests that in oxygen-depleted environments such as certain sediments or groundwater, DEET may persist for longer periods.

The transformation of DEET under both conditions leads to a variety of degradation products. Under aerobic conditions, biotic degradation processes result in products formed through monohydroxylation (or N-oxidation), N-dealkylation, and demethylation on the benzene ring. cdc.gov As mentioned previously, Pseudomonas putida DTB degrades DEET aerobically into 3-methylbenzoate and diethylamine. nih.gov Under anaerobic conditions, the transformation pathways are less well understood due to the slow degradation rate.

Table 3: Persistence and Degradation of DEET under Different Conditions

ConditionPersistenceDegradation RatePrimary Degradation Pathway
AerobicLowModerate to RapidBiodegradation (Hydroxylation, N-dealkylation)
AnaerobicHighSlow to NegligibleLimited Biodegradation
Sunlit Surface WaterLowRapidIndirect Photolysis
AtmosphereLowRapidPhotooxidation by Hydroxyl Radicals

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Development and Validation of Chromatographic-Mass Spectrometric Methods

The combination of chromatography for separation and mass spectrometry for detection offers unparalleled sensitivity and selectivity, making it the gold standard for analyzing trace levels of organic molecules like N,N-diethyl-2,4-dimethylbenzamide. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) are the principal techniques employed.

Development of these methods involves optimizing several key parameters. For GC-MS, this includes selecting the appropriate capillary column (e.g., Rtx-5 amine), carrier gas (typically helium), and temperature program to ensure efficient separation from matrix interferences. researchgate.netnih.gov For LC-MS/MS, optimization focuses on the stationary phase of the analytical column (e.g., C18), the mobile phase composition (often a gradient of methanol (B129727) or acetonitrile (B52724) and water with additives like formic acid), and the flow rate. nih.govnih.gov

Validation is a critical step to ensure the method is reliable, accurate, and reproducible. researchgate.netnih.gov Key validation parameters, guided by frameworks like the ICH Q2(R2) and USP<1225> guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov For instance, a validated UPLC-MS/MS method for the polar pesticide degradation product N,N-dimethylsulfamide demonstrated a limit of detection of 10 ng/L and a relative standard deviation of +/-15%, showcasing the sensitivity of modern instrumentation. nih.gov Similarly, a GC-MS method for N,N-dimethylbenzamide, a related compound, was validated for linearity, with a correlation coefficient greater than 0.99, and accuracy, with recovery rates between 80% and 98%. researchgate.netnih.gov

The table below summarizes typical parameters for the analysis of related benzamide (B126) compounds, which would be applicable to the development of a method for this compound.

Table 1: Exemplar Chromatographic-Mass Spectrometric Method Parameters for Benzamide Analysis

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer nih.gov
Analytical Column Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) researchgate.netnih.gov Kinetex EVO C18 (100 mm × 2.1 mm × 2.6 μm) nih.gov or Hypersil GOLD C18 nih.gov
Mobile Phase/Carrier Gas Carrier Gas: Helium; Diluent: Methanol researchgate.netnih.gov Isocratic or gradient mobile phase, e.g., 30% methanol with 0.1% formic acid nih.govnih.gov
Detector Mass Spectrometer, often in Multiple Reaction Monitoring (MRM) mode researchgate.net Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI) nih.govnih.gov
Linearity (Correlation Coefficient, r²) >0.99 researchgate.netnih.gov Typically >0.99 nih.gov
Limit of Quantification (LOQ) Analyte-dependent, often in the ng/mL to µg/L range nih.gov As low as 1 µg/L for some benzamides nih.gov
Accuracy (% Recovery) 80% - 98% researchgate.netnih.gov Typically within ±15% of nominal concentration nih.gov

| Precision (% RSD) | Intermediate Precision: 1.2%; Method Precision: 1.9% researchgate.netnih.gov | <15% nih.gov |

Sample Preparation Techniques for Complex Matrices in Environmental Studies

Environmental samples such as water, soil, and sediment are inherently complex, containing a multitude of compounds that can interfere with analysis. Therefore, sample preparation is a crucial step to isolate the analyte of interest, remove interfering matrix components, and pre-concentrate the sample to achieve the required detection limits. nih.gov

For water samples, solid-phase extraction (SPE) is a widely adopted and effective technique. nih.govnih.govusgs.gov This method involves passing the water sample through a cartridge containing a solid sorbent material that retains the analyte. Polystyrene-divinylbenzene resin is a common choice for extracting compounds like substituted benzamides from water. usgs.gov After extraction, the cartridge is dried, and the analyte is eluted with a suitable organic solvent, such as a dichloromethane-diethyl ether mixture, before analysis. usgs.gov

Liquid-liquid extraction (LLE) is another traditional and versatile method, which uses two immiscible liquids (typically water and an organic solvent) to separate compounds based on their differential solubilities. nih.govnih.gov While effective, LLE can be solvent-intensive.

More advanced and miniaturized techniques are increasingly being developed to reduce solvent consumption and improve efficiency. nih.govcsic.es These include:

Dispersive solid-phase extraction (dSPE): Involves adding the sorbent directly to the sample solution, followed by centrifugation or filtration. nih.gov

Solid-phase microextraction (SPME): Uses a coated fiber to extract analytes from the sample. nih.gov

Stir-bar sorptive extraction (SBSE): Employs a magnetic stir bar coated with a sorbent material. nih.gov

The choice of technique depends on the analyte's properties, the complexity of the matrix, and the desired level of sensitivity.

Table 2: Sample Preparation Techniques for Benzamides in Environmental Matrices

Technique Principle Typical Sorbent/Solvent Advantages Common Matrix
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the sample passes through; analyte is then eluted with a solvent. nih.govusgs.gov Sorbent: Polystyrene-divinylbenzene, C18; Elution Solvent: Dichloromethane, diethyl ether, methanol. nih.govusgs.gov High recovery, good clean-up, potential for automation. nih.gov Water (surface, ground, drinking), wastewater. nih.govusgs.gov
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). nih.govnih.gov Solvents: Methanol, methylene (B1212753) chloride, acetonitrile. nih.gov Versatile for a wide range of analytes and matrices. nih.gov Water, plasma, urine. nih.gov
Dispersive SPE (dSPE) Sorbent is dispersed directly into the sample extract for clean-up after initial extraction. nih.gov Varies based on matrix (e.g., PSA, C18, GCB). Simplicity, fast treatment time. nih.gov Food, environmental extracts.

| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the sample to extract analytes. nih.gov | Fiber Coatings: Polydimethylsiloxane (PDMS). csic.es | Solvent-free, simple, integrates sampling and pre-concentration. nih.gov | Water, air. |

Methodological Considerations for Trace Analysis in Academic Research

Trace analysis, the detection and quantification of substances at very low concentrations (typically in the parts-per-billion or parts-per-trillion range), presents unique challenges that must be addressed for reliable results in an academic research setting.

A primary consideration is minimizing and compensating for matrix effects. nih.gov Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to signal suppression or enhancement. To counteract this, the use of an internal standard is crucial. nih.gov Ideally, a stable isotope-labeled version of the analyte (e.g., deuterated this compound) is used, as it behaves almost identically to the native analyte during extraction, chromatography, and ionization, thus providing the most accurate correction. nih.gov

Achieving low limits of detection (LOD) and quantification (LOQ) is another key aspect. nih.gov This often requires a combination of efficient sample pre-concentration and the use of highly sensitive instrumentation, such as tandem mass spectrometry (MS/MS). nih.govnih.gov UPLC-MS/MS methods, for example, can achieve LODs in the low nanogram-per-liter range for some polar compounds in water with direct injection, minimizing sample preparation. nih.gov

Method robustness—the capacity of a method to remain unaffected by small, deliberate variations in method parameters—is also critical for long-term studies and inter-laboratory comparisons. nih.gov This involves testing the method's performance with slight changes in mobile phase composition, pH, column temperature, and flow rate.

Table 3: Key Considerations for Trace Analysis of this compound

Consideration Challenge Recommended Approach/Solution Rationale
Matrix Effects Co-eluting substances from the sample matrix can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification. nih.gov Use of a stable isotope-labeled internal standard (e.g., [²H]-N,N-diethyl-2,4-dimethylbenzamide). nih.gov The internal standard co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction and quantification. nih.gov
Sensitivity The concentration of the analyte in environmental or biological samples may be below the detection limit of standard analytical methods. Employ sample pre-concentration techniques (e.g., SPE) and use highly sensitive detectors like tandem mass spectrometers (MS/MS). nih.govnih.gov Pre-concentration increases the analyte concentration to a detectable level, while MS/MS provides high selectivity and low background noise, improving the signal-to-noise ratio. nih.gov
Specificity Isomers or other structurally similar compounds in the sample can potentially interfere with the analyte peak, leading to false positives. Utilize high-resolution chromatography (e.g., UPLC) and selective detection modes like Multiple Reaction Monitoring (MRM) in MS/MS. researchgate.netnih.gov UPLC provides better separation of closely related compounds, and MRM ensures that only fragments specific to the target analyte are detected, confirming its identity. researchgate.netnih.gov

| Contamination | Contamination can occur at any stage, from sample collection to analysis, leading to erroneously high results. | Use high-purity solvents and reagents; meticulously clean all glassware; analyze procedural blanks with each sample batch. epa.gov | Procedural blanks help to identify and quantify any background contamination, ensuring that the reported results are solely from the sample. |

Future Directions and Emerging Research Avenues for N,n Diethyl 2,4 Dimethylbenzamide

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the viable production and exploration of N,N-diethyl-2,4-dimethylbenzamide. While traditional methods for amide synthesis exist, emerging methodologies offer significant advantages in terms of yield, purity, and environmental impact.

Future research could focus on adapting and optimizing several modern synthetic strategies for the production of this compound. One promising approach is the Mitsunobu reaction , which has been successfully employed for the synthesis of various ortho-, meta-, and para-substituted N,N-diethylbenzamides from benzoic acids and diethylamine (B46881). nih.govnih.gov This method's potential for functional group tolerance could be highly advantageous. Another avenue is the use of rhodium-catalyzed C-H activation , which allows for the direct functionalization of the benzamide (B126) core, potentially offering a more atom-economical and efficient route. orgsyn.org

A comparative analysis of potential synthetic routes is presented in Table 1.

Synthetic Method Potential Advantages Areas for Research
Mitsunobu ReactionGood functional group tolerance.Optimization of reaction conditions for 2,4-dimethyl substitution pattern.
Rh-catalyzed C-H ActivationHigh atom economy, direct functionalization.Catalyst development and control of regioselectivity.
Copper Nanoparticle CatalysisHeterogeneous, recyclable catalyst, milder conditions.Catalyst stability and substrate scope for sterically hindered substrates.
1,1'-Carbonyldiimidazole (B1668759) ActivationOne-pot procedure, simplified workup.Scalability and cost-effectiveness analysis.

In-depth Mechanistic Investigations of Biological Interactions at a Molecular Level

A thorough understanding of how this compound interacts with biological systems at the molecular level is crucial for its development, particularly if considered for applications such as insect repellency. Drawing parallels from the well-studied analog, N,N-diethyl-m-toluamide (DEET), several research trajectories emerge.

The primary mechanism of action for DEET is believed to involve the disruption of insect olfactory systems. wikipedia.org Future studies on this compound should investigate its effect on insect odorant receptors (ORs) and ionotropic receptors (IRs). It is hypothesized that the compound may act as a "confusant," masking human scents, or as a direct repellent that activates specific chemoreceptors, eliciting an avoidance response. wikipedia.orgtruemeds.in

Beyond olfaction, there is evidence that DEET exhibits neurotoxic effects in insects by targeting octopaminergic pathways . plos.org Research should be directed to determine if this compound also interacts with octopamine (B1677172) receptors, potentially as an agonist or antagonist, and to what extent this contributes to its biological activity. plos.org While DEET is a poor inhibitor of acetylcholinesterase, this pathway should also be assessed for this compound to build a comprehensive mechanistic profile. plos.org

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of molecules with desired properties. For this compound, advanced computational modeling can accelerate the discovery of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of benzamide derivatives with their biological activity. dtic.milnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

In silico virtual screening is another valuable technique. mdpi.com Large chemical libraries can be screened against known or predicted biological targets to identify new lead compounds. For instance, docking studies can be performed on insect odorant binding proteins (OBPs) or specific receptors to predict the binding affinity and mode of interaction of this compound and its derivatives. researchgate.netmdpi.com This approach can provide insights into the key molecular interactions necessary for activity and guide the design of molecules with improved binding characteristics.

The parameters in Table 2 are crucial for building robust computational models.

Computational Approach Key Parameters Objective
QSARMolecular descriptors (e.g., logP, molar refractivity, topological indices)Predict biological activity based on chemical structure.
Molecular DockingProtein-ligand interaction energies, binding poses, hydrogen bondsIdentify potential biological targets and optimize binding affinity.
Virtual ScreeningShape and chemical similarity, pharmacophore modelsDiscover novel active compounds from large chemical libraries.

Exploration of New Receptor Targets and Biochemical Pathways

While research may initially focus on known pathways associated with compounds like DEET, a forward-looking approach would involve the exploration of novel receptor targets and biochemical pathways for this compound. This could unveil unique mechanisms of action and broaden its potential applications.

Techniques such as inverse virtual screening can be utilized to screen this compound against a wide range of protein structures to identify potential off-target interactions or entirely new targets. mdpi.com Furthermore, cellular and in vivo screening assays can reveal unexpected biological effects, which can then be investigated at the molecular level.

For instance, some benzamide derivatives have been found to interact with targets such as histone deacetylases (HDACs), indicating the potential for this chemical scaffold to modulate diverse biological processes. researchgate.net Investigating such possibilities for this compound could lead to the discovery of new therapeutic or agrochemical applications.

Understanding Environmental Transformations for Sustainable Chemical Design

The environmental fate of a chemical is a critical consideration for its long-term viability and sustainability. For this compound, it is essential to understand how it behaves in the environment, including its persistence, mobility, and degradation pathways.

Studies on the biodegradation of this compound in soil and water systems are necessary. This would involve identifying the microorganisms (bacteria and fungi) capable of metabolizing the compound and elucidating the enzymatic reactions involved. wikipedia.orgnih.govnih.gov The degradation products should also be identified and their ecotoxicity assessed to ensure they are not more harmful than the parent compound.

Multimedia environmental fate modeling can predict the distribution of the compound in different environmental compartments (air, water, soil, and biota). researchgate.net This information, combined with experimental data on its physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient), will be crucial for conducting a comprehensive environmental risk assessment. A deeper understanding of these environmental transformations will guide the design of future benzamide derivatives with improved environmental profiles, such as enhanced biodegradability, thus promoting sustainable chemical design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethyl-2,4-dimethylbenzamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 2,4-dimethylbenzoyl chloride and diethylamine. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 benzoyl chloride to amine) are critical. Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and 1H NMR^1 \text{H NMR} (characteristic peaks: δ 1.1–1.3 ppm for ethyl groups, δ 2.3–2.5 ppm for methyl substituents). Recrystallization in ethanol yields >98% purity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) reveals intermolecular N–H⋯O hydrogen bonds (bond length ~1.86 Å) forming 1D chains. Methyl and ethyl groups exhibit torsional angles <15°, stabilizing the lattice. Data refinement (SHELXL97) should achieve R-factors <0.04. Hydrogen atoms are constrained using riding models .

Q. What spectroscopic techniques are used to confirm hydrogen bonding in this compound?

  • Methodological Answer : Near-infrared (NIR) spectroscopy detects O–H/N–H stretching vibrations (6000–7000 cm1^{-1}). FT-IR (amide I band ~1650 cm1^{-1}) and 1H NMR^1 \text{H NMR} (amide proton downfield shift to δ 6.5–7.0 ppm) further validate hydrogen bonding. Solvent effects (e.g., CCl4_4 vs. DMSO) must be controlled to avoid spectral interference .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict electronic properties (e.g., HOMO-LUMO gaps) affecting insect repellency. Molecular docking (AutoDock Vina) identifies binding affinities to insect odorant receptors (e.g., AgOR2). Discrepancies in activity data may arise from stereoelectronic effects or solvent-dependent conformational changes .

Q. What experimental strategies elucidate the compound’s role in drug delivery systems?

  • Methodological Answer : Fluorescence quenching assays measure drug-complex stability (e.g., with doxorubicin). Dynamic Light Scattering (DLS) assesses nanoparticle size (PDI <0.2) in aqueous solutions. In vitro release studies (pH 5.0 vs. 7.4 buffers) quantify encapsulation efficiency (>80%) using UV-Vis spectroscopy (λ = 480 nm for anthracyclines) .

Q. How do substituent variations (e.g., 4-fluoro vs. 2,4-dimethyl) impact bacterial urease inhibition?

  • Methodological Answer : Competitive inhibition assays (Jack bean urease, pH 7.0) compare IC50_{50} values. Kinetic analysis (Lineweaver-Burk plots) distinguishes competitive vs. non-competitive mechanisms. X-ray crystallography of enzyme-inhibitor complexes (2.0 Å resolution) identifies steric clashes with the 2,4-dimethyl groups, reducing efficacy compared to 4-fluoro derivatives .

Q. What safety protocols are critical for handling this compound in synthetic workflows?

  • Methodological Answer : Use fume hoods (NIOSH REL: 5 mg/m3^3) and nitrile gloves (ASTM D6978). Waste must be neutralized with 10% NaOH before disposal. LC-MS monitors degradation byproducts (e.g., 2,4-dimethylbenzoic acid). Emergency protocols include eyewash stations and activated carbon adsorption for spills .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.